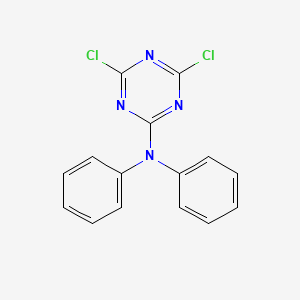

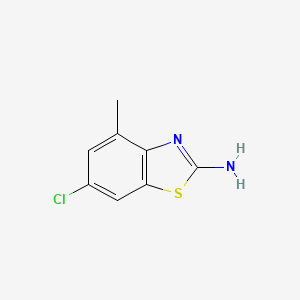

4,6-ジクロロ-N,N-ジフェニル-1,3,5-トリアジン-2-アミン

概要

説明

パラコートジクロリド: C12H14N2.2Cl 。農業分野における雑草や芝生の防除に使用される除草剤として広く用いられています。 パラコートジクロリドは、光合成を阻害することで植物害虫を駆除する効果で知られています .

科学的研究の応用

Paraquat dichloride has a wide range of scientific research applications, including:

Chemistry: Used as a redox-active compound in electrochemical studies.

Biology: Studied for its effects on cellular respiration and oxidative stress.

Medicine: Investigated for its potential role in inducing oxidative damage in cells.

Industry: Employed as a herbicide to control weeds and grasses in agricultural fields

作用機序

パラコートジクロリドは、植物の光系Iを阻害することで作用し、活性酸素種の生成につながります。これらの活性酸素種は細胞成分に酸化損傷を引き起こし、最終的には細胞死につながります。分子標的は次のとおりです。

光系I: 電子伝達の阻害

ミトコンドリア: 酸化ストレスと損傷の誘導.

類似の化合物との比較

パラコートジクロリドは、他の類似の化合物と比較して、高い毒性と除草剤としての効果が特徴です。類似の化合物には以下が含まれます。

ジクワット: 同様の特性を持つが毒性が低い別のビピリジニウム系除草剤。

メチルビオロゲン: 酸化還元化学的研究に使用される関連化合物。

準備方法

合成経路と反応条件: パラコートジクロリドは、塩基の存在下で4,4’-ビピリジン とヨウ化メチル を反応させ、その後塩酸 で処理してジクロリド塩を生成することによって合成されます。反応条件は通常以下のとおりです。

温度: 室温から50°C

溶媒: 水溶液またはエタノールなどの有機溶媒

反応時間: 反応を完了するのに数時間かかります

工業生産方法: 工業的な環境では、パラコートジクロリドは大型の化学反応器を使用して製造されています。プロセスは次のとおりです。

混合: 4,4’-ビピリジンとヨウ化メチルを反応器内で混合します。

反応: 混合物を加熱して撹拌することで反応を促進します。

精製: 得られた生成物を結晶化または蒸留などの技術を用いて精製します。

化学反応の分析

反応の種類: パラコートジクロリドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: 活性酸素種を生成するために酸化されます。

還元: 安定なラジカルカチオンを生成するために還元されます。

置換: 求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

溶媒: 水、エタノール、アセトン

生成される主な生成物:

酸化: スーパーオキシドアニオンなどの活性酸素種

還元: 安定なラジカルカチオン

置換: さまざまな置換ビピリジニウム化合物.

科学研究への応用

パラコートジクロリドは、以下を含む幅広い科学研究への応用を持っています。

化学: 電気化学的研究における酸化還元活性化合物として使用されています。

生物学: 細胞呼吸と酸化ストレスへの影響が研究されています。

医学: 細胞における酸化損傷を引き起こす可能性のある役割について調査されています。

類似化合物との比較

Paraquat dichloride is unique compared to other similar compounds due to its high toxicity and effectiveness as a herbicide. Similar compounds include:

Diquat: Another bipyridinium herbicide with similar properties but lower toxicity.

Methyl viologen: A related compound used in redox chemistry studies.

Paraquat dichloride stands out due to its strong herbicidal activity and ability to induce oxidative stress .

特性

IUPAC Name |

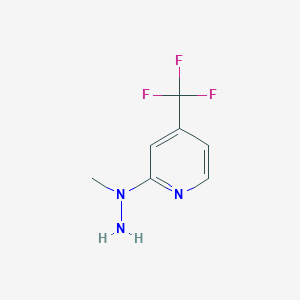

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKAQTBBQJSDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274830 | |

| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16033-74-2 | |

| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)